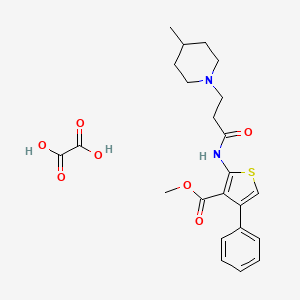

Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate is a complex organic compound that features a thiophene ring substituted with a phenyl group, a carboxylate ester, and an amide linkage to a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Substitution with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a halogenated thiophene derivative.

Formation of the Amide Linkage: The amide linkage is formed by reacting the carboxylic acid derivative of the thiophene with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Gewald reaction and Suzuki-Miyaura coupling, and large-scale esterification and salt formation processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl group can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or arylated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology

Medicine

Due to its structural features, this compound may exhibit pharmacological activity, such as acting as a ligand for certain receptors or enzymes. Research is ongoing to explore its potential therapeutic uses.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific biological target. Generally, the compound may interact with receptors or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate: Lacks the oxalate salt form, potentially altering its solubility and bioavailability.

4-Phenylthiophene-3-carboxylate derivatives: Similar core structure but different substituents, affecting their chemical and biological properties.

Uniqueness

The combination of a thiophene ring, phenyl group, and piperidine moiety in this specific arrangement is unique, providing a distinct set of chemical and biological properties. The oxalate salt form may enhance its solubility and stability, making it more suitable for certain applications.

Biological Activity

Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate is a compound with potential therapeutic applications. Its structure includes a thiophene core, which is known for various biological activities, and a piperidine moiety that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H26N2O4S

- Molecular Weight : 394.50 g/mol

The presence of the oxalate salt form may enhance solubility and bioavailability, which are critical for its biological activity.

Research indicates that compounds similar to methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate exhibit various mechanisms of action:

- Receptor Modulation : Compounds containing piperidine rings often interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antioxidant Activity : Thiophene derivatives have been shown to scavenge free radicals, reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that thiophene-based compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

Antioxidant Properties

A study evaluated the antioxidant capacity of thiophene derivatives, finding that they effectively scavenge reactive oxygen species (ROS). The compound's structure suggests it could possess similar antioxidant properties due to the presence of electron-rich moieties.

Anti-inflammatory Effects

Research has indicated that compounds with similar structural features can modulate inflammatory pathways. For instance, they may downregulate NF-kB signaling, leading to decreased production of inflammatory mediators such as TNF-alpha and IL-6.

Neuropharmacological Activity

The piperidine component may confer neuropharmacological effects. Compounds with piperidine have been investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

Case Studies and Research Findings

Properties

IUPAC Name |

methyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S.C2H2O4/c1-15-8-11-23(12-9-15)13-10-18(24)22-20-19(21(25)26-2)17(14-27-20)16-6-4-3-5-7-16;3-1(4)2(5)6/h3-7,14-15H,8-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPOOJREXMDOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.